ELX-02 is an investigational compound that serves as a read-through agent for genetic diseases caused by nonsense mutations, particularly in cystic fibrosis. Structurally, it is an analog of aminoglycosides, designed to induce the read-through of premature stop codons during protein synthesis. This mechanism allows for the production of full-length functional proteins, which can potentially alleviate the effects of genetic disorders linked to such mutations. The compound is currently undergoing clinical trials, with promising results regarding its safety and efficacy in patients with nonsense mutations in the cystic fibrosis transmembrane conductance regulator gene .
ELX-02, also referred to as NB-124, is classified as a eukaryotic ribosomal selective glycoside. It was developed by Eloxx Pharmaceuticals and is part of a broader class of compounds aimed at addressing genetic diseases associated with nonsense mutations. The compound has shown significantly reduced toxicity compared to traditional aminoglycosides, making it a safer alternative for therapeutic use .
The synthesis of ELX-02 involved a strategic design aimed at enhancing its selectivity for eukaryotic ribosomes while minimizing interactions with prokaryotic ribosomes, which are often associated with toxicity. The development process included iterative screening of various glycosides for their ability to promote translational read-through without the adverse effects commonly seen with other aminoglycosides like gentamicin.
The synthetic pathway typically involves:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
ELX-02 possesses a complex molecular structure characteristic of aminoglycoside antibiotics but modified to enhance its selectivity and reduce toxicity. Its molecular formula is C₁₃H₁₅N₃O₅S, and it has a molecular weight of approximately 315.34 g/mol.
Key structural features include:
The structural design allows ELX-02 to effectively interact with the ribosomal machinery during translation, facilitating read-through at premature termination codons without inducing significant off-target effects .
ELX-02 primarily functions through its ability to promote translational read-through at premature termination codons. This process involves several key reactions:
Studies have demonstrated that ELX-02 can induce significant read-through activity in various cellular models, leading to increased expression levels of target proteins such as cystic fibrosis transmembrane conductance regulator .
The mechanism by which ELX-02 operates involves several steps:
Research indicates that ELX-02 achieves this with greater efficacy and reduced toxicity compared to traditional aminoglycosides, making it a promising candidate for treating genetic disorders associated with nonsense mutations .
ELX-02 exhibits several notable physical and chemical properties:
In pharmacokinetic studies, ELX-02 has shown favorable absorption characteristics when administered subcutaneously or intravenously, with no significant adverse effects reported in clinical trials .
ELX-02 has potential applications primarily in treating genetic disorders caused by nonsense mutations. Its most notable application is in cystic fibrosis therapy for patients harboring specific nonsense mutations like G542X. Clinical trials have demonstrated its ability to restore functional cystic fibrosis transmembrane conductance regulator protein levels, leading to improved cellular function.
Additionally, research into ELX-02's efficacy against other genetic diseases characterized by premature termination codons continues, highlighting its versatility as a therapeutic agent .
Premature termination codons (PTCs), also termed nonsense mutations, arise from single-nucleotide substitutions that convert an amino acid-coding triplet into a stop codon (UAA, UAG, or UGA). These mutations prematurely halt mRNA translation, leading to truncated, nonfunctional proteins. Approximately 10% of cystic fibrosis (CF) cases and 6–7% of Alport syndrome cases are attributed to PTCs, with over 1,800 rare diseases linked to these mutations [2] [4] [7]. The CFTR nonsense mutation G542X (UGAG) is among the most prevalent in CF (36% of PTC variants), whereas Alport syndrome involves PTCs in COL4A3, COL4A4, or COL4A5 genes [2] [10]. Nonsense-mediated mRNA decay (NMD), a conserved RNA surveillance mechanism, degrades PTC-containing transcripts, further reducing the pool of translatable mRNA and exacerbating protein deficiency [9].
Table 1: Prevalence of Key Nonsense Mutations in Genetic Disorders
Disease | Gene | Common PTC | Allele Frequency | Key Clinical Impact | |
---|---|---|---|---|---|
Cystic Fibrosis | CFTR | G542X | 36% of PTC variants | Severe pulmonary/pancreatic dysfunction | |
Alport Syndrome | COL4A5 | Various | 6–7% of patients | Early kidney failure, hearing loss | |
RDEB/JEB | COL7A1 | Various | 25% (RDEB), >80% (JEB) | Skin blistering, SCC risk | [4] [8] [10] |
Collagen IV Defects in Alport Syndrome: Truncated collagen IV α-chains disrupt the triple-helical structure of basement membranes in kidneys, cochlea, and eyes. This results in progressive podocyte effacement, proteinuria, and eventual kidney failure. Biopsy data from Alport patients show a 60% reduction in filtration slit density, correlating with ultrastructural damage [4] [10].
CFTR Dysfunction in Cystic Fibrosis: PTCs in CFTR (e.g., G542X, W1282X) generate truncated channels lacking nucleotide-binding domains (NBDs) or transmembrane domains (TMDs), critical for chloride ion conductance. The G550X mutation (a UGA PTC) is uniquely responsive to readthrough agents due to its location in the LSGGQ motif of NBD1. Readthrough inserts tryptophan (W), creating a gain-of-function variant (G550W-CFTR) with enhanced open probability and protein kinase A sensitivity. This variant achieves 20–40% of wild-type CFTR function when combined with correctors (e.g., VX-661/VX-445) [2] [3].
Table 2: Functional Consequences of PTC Readthrough Products
Mutation | Gene | Readthrough Amino Acid | Rescued Protein Function | Therapeutic Enhancement | |
---|---|---|---|---|---|
G550X | CFTR | Tryptophan (W) | 20–40% WT-CFTR activity; ↑PKA sensitivity | Correctors (VX-661) + ELX-02 | |
G542X | CFTR | Cysteine, Arginine, Tryptophan | <10% WT-CFTR activity | Minimal with ELX-02 alone | |
COL4A5 PTCs | COL4A5 | Variable | Restored triple helix; ↓proteinuria | ELX-02 remits proteinuria (-49%) | [2] [4] [10] |
No disease-modifying therapies exist for PTC-mediated disorders, as conventional approaches (e.g., CFTR modulators) require full-length protein expression. Key challenges include:
Recent advances include combining eRF1 inhibitors (e.g., SRI-41315) with ELX-02 to synergistically enhance readthrough and inhibit NMD. This approach restored 25% of band C CFTR protein in G542X cells, compared to 6–9% with either agent alone [6]. For Alport syndrome, ELX-02 reduced urine protein-to-creatinine ratio (UPCR) by 49% in one patient, though efficacy was transient (rebound to baseline post-treatment) [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7